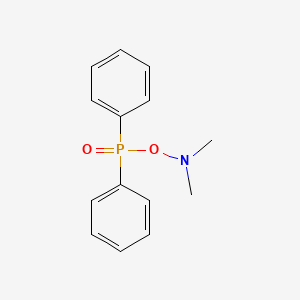

N-diphenylphosphoryloxy-N-methylmethanamine

Description

N-Diphenylphosphoryloxy-N-methylmethanamine is an organophosphorus compound characterized by a dimethylamine core ((CH₃)₂N–) linked to a diphenylphosphoryloxy group (–O–P(O)(C₆H₅)₂). This structure imparts unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and pharmaceutical intermediates. The phosphoryloxy group enhances stability and modulates reactivity, distinguishing it from simpler amines .

Properties

IUPAC Name |

N-diphenylphosphoryloxy-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO2P/c1-15(2)17-18(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTBABDQVNNTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)OP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545523 | |

| Record name | [(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83575-89-7 | |

| Record name | [(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diphenylphosphoryloxy-N-methylmethanamine typically involves the reaction of diphenylphosphoryl chloride with N-methylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Preparation of Diphenylphosphoryl Chloride: This is done by reacting phosphorus trichloride with diphenyl ether.

Reaction with N-methylmethanamine: The diphenylphosphoryl chloride is then reacted with N-methylmethanamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-diphenylphosphoryloxy-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The phosphoryloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.

Scientific Research Applications

N-diphenylphosphoryloxy-N-methylmethanamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-diphenylphosphoryloxy-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryloxy group plays a crucial role in these interactions, often forming covalent bonds with target molecules. This can lead to the modulation of biological pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Key Structural Features

Key Observations :

- The target compound’s diphenylphosphoryloxy group offers greater steric bulk and electron-withdrawing effects compared to the methylthio-phosphoryl group in or the phenoxy group in .

Table 3: Functional Roles and Research Insights

Critical Analysis :

- The target compound’s phosphoryloxy group enhances thermal stability compared to phenoxy analogs, making it suitable for high-temperature catalytic processes.

- Toxicity data are scarce for the target compound, whereas nitrosamine analogs (e.g., NDMA in ) are well-documented carcinogens, highlighting the need for distinct safety evaluations .

Biological Activity

N-diphenylphosphoryloxy-N-methylmethanamine is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a phosphoryloxy group attached to a methylmethanamine backbone, allows it to interact with biomolecules and modulate biological pathways. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

- Molecular Formula : C14H16NO2P

- Molecular Weight : 273.26 g/mol

- CAS Number : 83575-89-7

The compound's structure facilitates its reactivity and interaction with various biological targets, making it a subject of interest in medicinal chemistry and biochemistry.

This compound's mechanism of action primarily involves the formation of covalent bonds with target molecules, such as enzymes and receptors. The phosphoryloxy group is crucial in these interactions, influencing enzyme activity and signal transduction pathways. This can lead to various biological effects, including modulation of metabolic processes and potential therapeutic outcomes.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be critical in regulating metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens.

- Cytotoxic Effects : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential applications in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolism | |

| Antimicrobial | Active against certain bacterial strains | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Studies

Several case studies have explored the applications and effects of this compound in biological contexts:

- Case Study on Antimicrobial Activity : A study investigated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at specific concentrations. This suggests its potential as an antimicrobial agent.

- Case Study on Cancer Cell Lines : Research on various cancer cell lines revealed that this compound induced apoptosis, providing insights into its possible role in cancer treatment strategies.

- Mechanistic Study : A detailed mechanistic study highlighted how the compound interacts with cellular signaling pathways, particularly those involving phosphorylation events that are crucial for cell survival and proliferation.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:

- Synthesis Improvements : Advances in synthetic methods have led to higher yields and purity of the compound, facilitating more extensive biological testing.

- Structure-Activity Relationship (SAR) : Research has begun to elucidate the SAR of this compound, identifying key structural features that enhance its biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.